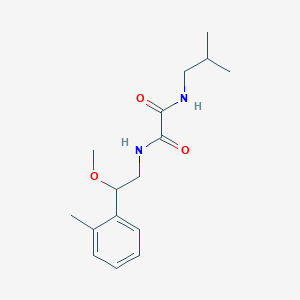

N1-isobutyl-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-isobutyl-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide, also known as A-84 or ABD-459, is a chemical compound that has been studied for its potential applications in scientific research. It belongs to the class of oxalamide compounds, which have been shown to have various biological activities.

Scientific Research Applications

Radical Polymerization and Copolymerization

Research on polymers such as Poly[N-(2-hydroxypropyl)methacrylamide] indicates a keen interest in understanding the kinetic processes of radical polymerization and the effects of different substituents on polymer properties. Such studies are foundational for developing new materials with tailored properties for various applications, including biomedical fields (Kopeček & Baẑilová, 1973).

Heterotrimetallic Oxalato-Bridged Complexes

The synthesis and study of heterotrimetallic oxalato-bridged complexes highlight the exploration of new compounds with unique magnetic properties. Such research contributes to the understanding of molecular magnetism and potential applications in magnetic storage media or spintronic devices (Martínez-Lillo et al., 2007).

Hydrogels and Drug Delivery

Investigations into pH- and temperature-responsive hydrogels for biomedical applications, such as tissue engineering and drug delivery, are crucial. These studies aim to develop materials that can respond to physiological conditions, enabling controlled release of therapeutics (Xu, Kang, & Neoh, 2006).

Nanozymes for Biomedical Applications

Well-defined cross-linked antioxidant nanozymes illustrate the potential for nanotechnology in treating ischemic brain injury. This research is part of a broader effort to create nanomedicines with specific functions, such as attenuating oxidative stress after brain injury, showcasing the interdisciplinary nature of modern scientific research (Manickam et al., 2012).

properties

IUPAC Name |

N'-[2-methoxy-2-(2-methylphenyl)ethyl]-N-(2-methylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-11(2)9-17-15(19)16(20)18-10-14(21-4)13-8-6-5-7-12(13)3/h5-8,11,14H,9-10H2,1-4H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJYQUFLYMZBPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C(=O)NCC(C)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Aminomethyl)pentan-3-yl]benzene](/img/structure/B2831336.png)

![1-[2-[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2831347.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2831348.png)

![1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine dihydrochloride](/img/structure/B2831349.png)